4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of “4-Fluorobenzoyl chloride” involves the reaction of fluorobenzene with glutaric anhydride under Friedel-Crafts conditions using aluminium chloride at 0°C . The reaction is done in methylene chloride medium .Molecular Structure Analysis
The molecular structure of “4-Fluorobenzoyl chloride” is represented by the formula C7H4ClFO . The molecular weight is 158.557 .Chemical Reactions Analysis
“4-Fluorobenzoyl chloride” is a versatile intermediate in the synthesis of a wide range of organic compounds . It is used in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs, analgesics, and anti-cancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluorobenzoic acid” include a density of 1.3±0.1 g/cm3, boiling point of 253.7±13.0 °C at 760 mmHg, and a flash point of 107.2±19.8 °C .Scientific Research Applications
Synthesis of Fluorinated Pyrroles
Riccardo Surmont and colleagues (2009) developed a new method for synthesizing 3-fluoropyrroles, presenting an efficient pathway from 2-aryl-5-(bromomethyl)-1-pyrrolines through electrophilic alpha,alpha-difluorination. This process illustrates the broader chemical interest in fluorinated pyrrole derivatives due to their unique properties and potential applications in medicinal chemistry and materials science (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Pyrrole Derivatives as Intermediates
The work by Paul Clarke et al. (1985) on transforming 3-formylchromones into pyrroles and pyridines underscores the versatility of pyrrole derivatives as synthetic intermediates. This study highlights how different nucleophiles can lead to the formation of various pyrrole and pyridine derivatives, showcasing the chemical reactivity and potential for generating bioactive compounds (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).
Antimicrobial Applications
The synthesis of novel pyrazole derivatives based on phenylpyrazole-4-carbaldehyde and their screening for antimicrobial activities, as reported by H. Al-Ghamdi (2019), demonstrates the potential of pyrrole-related compounds in developing new antimicrobial agents. This research adds to the body of knowledge on the medicinal chemistry applications of pyrrole derivatives (Al-Ghamdi, 2019).
Supramolecular Chemistry
A study by Dimosthenis P. Giannopoulos et al. (2014) introduces a {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. This work exemplifies the application of pyrrole derivatives in supramolecular chemistry, particularly in designing single-molecule magnets with potential applications in data storage and spintronic devices (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-fluorobenzoyl-fglrw-nh2, have been found to interact with thekisspeptin receptor . This receptor plays a crucial role in the regulation of the reproductive system.
Biochemical Pathways
Fluorobenzoate compounds have been observed to undergo aerobic metabolism, initiated by an oxygen-dependent ring cleavage . The resulting products enter intermediary metabolism through the TCA cycle .
Pharmacokinetics
It’s known that deuterium-labeled fluorobenzoyl compounds have been used as tracers for quantitation during the drug development process, suggesting potential applications in pharmacokinetic studies .
properties
IUPAC Name |
4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-15-7-10(6-12(15)8-16)13(17)9-2-4-11(14)5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRXQTZWYXHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379028 | |
Record name | 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128843-61-8 | |
Record name | 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128843-61-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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